molecular formula C16H13N5O2 B3868935 (1E)-N1-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE

(1E)-N1-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE

Cat. No.: B3868935
M. Wt: 307.31 g/mol
InChI Key: FVSHRSDOCXNNGT-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-N1-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE: is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N1-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE typically involves the condensation of 3-nitrobenzaldehyde with 4-phenyl-1H-imidazole-1,2-diamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

(1E)-N1-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(1E)-N1-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N1-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

(1E)-N1-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE: can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(E)-(3-nitrophenyl)methylideneamino]-4-phenylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c17-16-19-15(13-6-2-1-3-7-13)11-20(16)18-10-12-5-4-8-14(9-12)21(22)23/h1-11H,(H2,17,19)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSHRSDOCXNNGT-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=N2)N)N=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN(C(=N2)N)/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E)-N1-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE
Reactant of Route 2
Reactant of Route 2
(1E)-N1-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE
Reactant of Route 3
(1E)-N1-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE
Reactant of Route 4
(1E)-N1-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE
Reactant of Route 5
(1E)-N1-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE
Reactant of Route 6
(1E)-N1-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE

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